molecular formula C26H22ClN5O3 B356507 (E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide CAS No. 872118-27-9

(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide

Cat. No.: B356507
CAS No.: 872118-27-9
M. Wt: 487.9g/mol
InChI Key: AZFAPZOKWQLRPN-LRMUDBEMSA-N
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Description

(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a chlorophenyl group, a cyano group, and a methoxypropyl group, making it an interesting subject for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide can be achieved through a multi-step process involving the following key steps:

    Formation of the pyrimidine core: This involves the condensation of appropriate precursors such as 2-aminopyridine and a suitable aldehyde under acidic or basic conditions.

    Introduction of the chlorophenyl group: This can be achieved through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Incorporation of the cyano group: This step typically involves the use of cyanogen bromide or a similar reagent.

    Addition of the methoxypropyl group: This can be done through an alkylation reaction using 3-methoxypropyl bromide.

    Final assembly: The final step involves the coupling of the intermediate products to form the desired acrylamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide can undergo various types of chemical reactions, including:

  • Oxidation

Properties

CAS No.

872118-27-9

Molecular Formula

C26H22ClN5O3

Molecular Weight

487.9g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide

InChI

InChI=1S/C26H22ClN5O3/c1-17-5-3-12-32-23(17)30-25-21(26(32)34)15-19(16-28)24(31(25)13-4-14-35-2)29-22(33)11-8-18-6-9-20(27)10-7-18/h3,5-12,15H,4,13-14H2,1-2H3/b11-8+,29-24?

InChI Key

AZFAPZOKWQLRPN-LRMUDBEMSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)/C=C/C4=CC=C(C=C4)Cl)N3CCCOC)C#N

SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)C=CC4=CC=C(C=C4)Cl)N3CCCOC)C#N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)C=CC4=CC=C(C=C4)Cl)N3CCCOC)C#N

Origin of Product

United States

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